molecular formula C9H11NO2 B095462 Methyl 4-(aminomethyl)benzoate CAS No. 18469-52-8

Methyl 4-(aminomethyl)benzoate

Cat. No.: B095462
CAS No.: 18469-52-8
M. Wt: 165.19 g/mol
InChI Key: AQBJGAUQEJFPKZ-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)benzoate is an organic compound with the molecular formula C9H11NO2. It is an ester derivative of 4-(aminomethyl)benzoic acid and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various chemical and pharmaceutical products .

Mechanism of Action

Target of Action

Methyl 4-(aminomethyl)benzoate is an amino acid ester hydrochloride It has been reported to play a role during the preparation of a novel hepatitis c virus (hcv) helicase inhibitor , suggesting that it may interact with viral proteins or enzymes.

Mode of Action

Given its role in the synthesis of a hepatitis c virus (hcv) helicase inhibitor , it can be inferred that it may interfere with the replication machinery of the virus, thereby inhibiting its proliferation.

Biochemical Pathways

Its role in the synthesis of a hepatitis c virus (hcv) helicase inhibitor suggests that it may influence the viral replication pathway, specifically the unwinding of the viral RNA genome, a critical step in the replication of the virus.

Pharmacokinetics

As an amino acid ester hydrochloride , it is likely to be well-absorbed and distributed in the body. Its metabolism and excretion would depend on various factors including its structure, the presence of functional groups, and the individual’s metabolic enzymes.

Result of Action

Given its role in the synthesis of a hepatitis c virus (hcv) helicase inhibitor , it can be inferred that its action may result in the inhibition of viral replication, thereby reducing the viral load in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(aminomethyl)benzoate can be synthesized through the esterification of 4-(aminomethyl)benzoic acid. The process involves the reaction of 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves precise control of pH and temperature to optimize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(aminomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(aminomethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Methyl 4-(aminomethyl)benzoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 4-(aminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJGAUQEJFPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18469-52-8
Record name Methyl 4-(aminomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of 4-(aminomethyl)benzoic acid (1.0 g, 6.61 mmol) and chlorotrimethylsilane (3.35 mL, 26.44 mmol) was stirred for 30 minutes at room temperature, and anhydrous methanol (20 mL) was added thereto. The reaction mixture was stirred for 48 hours and then vacuum distilled to give methyl 4-(aminomethyl)benzoate (1.25 g, 94%). 1H NMR (500 MHz, D2O) δ 8.02 (d, 2H, J=6.4 Hz), 7.51 (d, 2H, J=8.2 Hz), 4.20 (s, 2H), 3.88 (s, 3H).
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20 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-(aminomethyl)benzoic acid (300 g, 1.98 mol) in methanol (5 L) was added thionylchloride (473 g 3.97 mol). The reaction mixture was refluxed for 6 h, followed by the removal of the solvent under reduced pressure to obtain the crude product. The crude was purified by acid-base work up to afford methyl-4-(aminomethyl)benzoate (300 g, 92%) as a liquid.
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300 g
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473 g
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5 L
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Synthesis routes and methods IV

Procedure details

To a solution of 4-(aminomethyl)benzoic acid (1 g, 7 mmol) in MeOH (10 mL) was added dropwise concentrated H2SO4 (1 mL). Upon completion of addition, the reaction mixture was heated to 60° C. where it stirred for 12 h. After this time, the reaction mixture was concentrated under reduced pressure to yield a residue. The residue was dissolved in ethyl acetate and then carefully neutralized with a 10% NaOH solution. The organic layer was separated and washed successively with water and brine. The combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure to afford methyl 4-(aminomethyl)benzoate (2.5 g) as a white solid. LCMS Method O: retention time 0.49 min, [M+1]=166.2.
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1 g
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Synthesis routes and methods V

Procedure details

4-aminomethyl benzoic acid (6.69 g, 44.09 mmol) was dissolved methanol (200 mL). SOCl2 (12 mL) was added via syringe. The mixture was stirred at 70° C. for 3.5 h. After cooling, the reaction mixture was evaporated and the crude product was dissolved in CH2Cl2 (500 mL). The organic layer was washed with aqueous K2CO3 10% (300 mL), dried with MgSO4, filtered and evaporated. Methyl 4-(aminomethyl)benzoate was obtained (5.78 g, 79%) as a white solid.
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6.69 g
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200 mL
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12 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Methyl 4-(aminomethyl)benzoate utilized in materials science?

A1: this compound serves as a precursor for synthesizing a phosphamide derivative, 4-((N,N-diphenylphosphinamido)methyl)benzoic acid, which can be immobilized on titanium dioxide (TiO2) surfaces. [] This immobilization is achieved through a low-temperature condensation reaction with diphenyl phosphinic chloride, followed by hydrolysis and reaction with a titanium precursor. [] The resulting material, 4-((N,N-diphenylphosphinamido)methyl)benzoic acid@TiO2 (2@TiO2), demonstrates catalytic activity in Appel reactions, specifically halogenation of alcohols. [] This heterogeneous catalytic system offers the advantage of easy catalyst recovery via centrifugation, leaving the organic product in the supernatant. []

Q2: What is the role of this compound in studying protein interactions?

A2: While not directly discussed in the provided abstracts, this compound may serve as a fragment-like molecule in studying the binding interactions of proteins. One abstract mentions its complex with cAMP-dependent Protein Kinase A from Cricetulus griseus. [] This suggests its potential use in structural biology research, potentially aiding in understanding the enzyme's active site or developing novel inhibitors. Further research is needed to elucidate the specific interactions and implications of this complex.

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